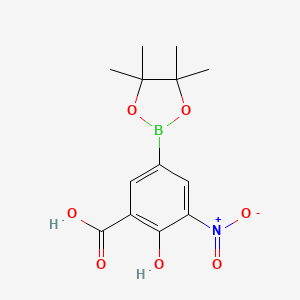
2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxy group, a nitro group, and a dioxaborolan substituent on a benzoic acid core. Its unique structure makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like ethanol or dioxane and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and boronation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions
2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The dioxaborolan group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Palladium catalysts (Pd(PPh₃)₄) and bases like sodium carbonate (Na₂CO₃) in organic solvents.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.
科学研究应用
2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which 2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The hydroxy group can form hydrogen bonds, the nitro group can undergo reduction, and the dioxaborolan group can facilitate cross-coupling reactions. These functional groups interact with molecular targets and pathways, enabling the compound to act as a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in structure but with an aldehyde group instead of a hydroxy and nitro group.
2-Amino-5-bromo-3-nitrobenzoic acid: Contains an amino group and a bromine atom, differing in functional groups and reactivity.
Uniqueness
2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of hydroxy, nitro, and dioxaborolan groups, which provide a versatile platform for various chemical transformations. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
属性
IUPAC Name |
2-hydroxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO7/c1-12(2)13(3,4)22-14(21-12)7-5-8(11(17)18)10(16)9(6-7)15(19)20/h5-6,16H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKYJEWPVWQICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

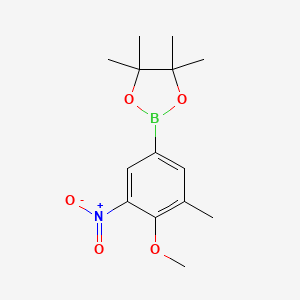
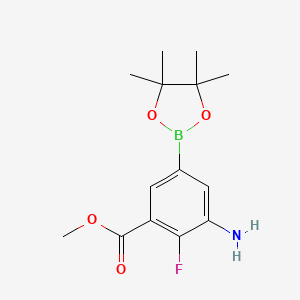
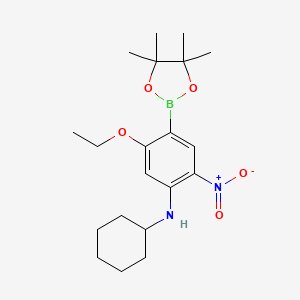
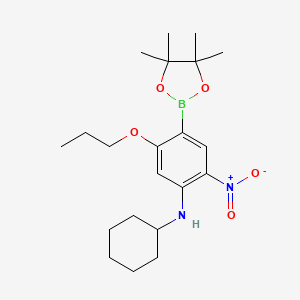
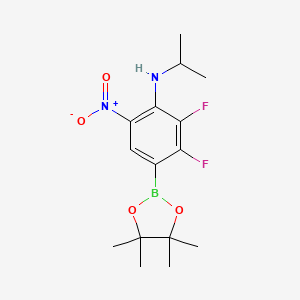
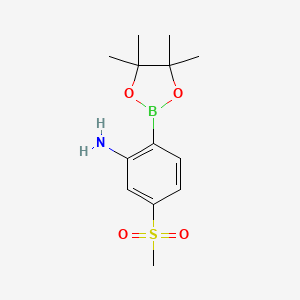
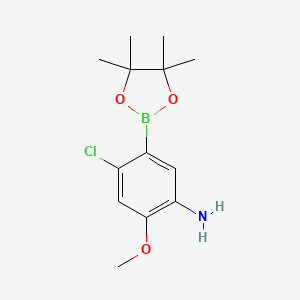
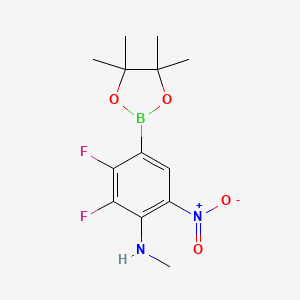
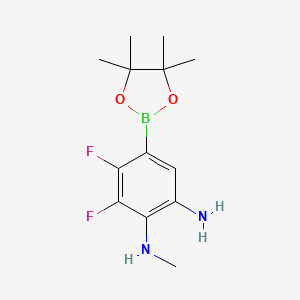
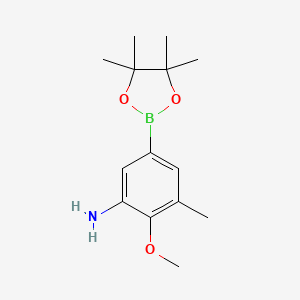
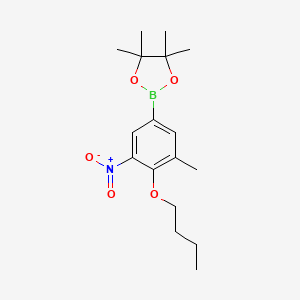
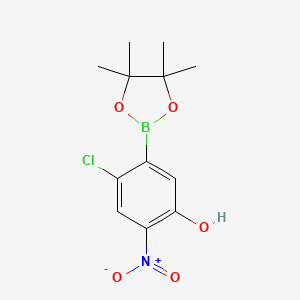
![2-[2-Chloro-5-(2-methoxyethoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957555.png)
